5-Chloro-2-methyl-1H-indole-3-carbaldehyde (CAS 57335-86-1) is a highly functionalized indole building block widely procured for the synthesis of complex pharmaceuticals, particularly tryptamine derivatives, kinase inhibitors, and anti-inflammatory scaffolds [1]. Featuring a reactive C3-formyl group, a lipophilic C5-chlorine atom, and a sterically demanding C2-methyl group, this compound serves as a critical precursor for Knoevenagel condensations, reductive aminations, and Schiff base formations. Its defined substitution pattern provides a reliable starting point for generating libraries of bioactive molecules with enhanced metabolic stability and target affinity compared to unsubstituted indole cores [2].
Substituting 5-chloro-2-methyl-1H-indole-3-carbaldehyde with generic 1H-indole-3-carbaldehyde or its mono-substituted analogs fundamentally alters both synthetic processability and downstream performance. The absence of the C2-methyl group in unsubstituted baselines leaves the C2 position vulnerable to unwanted electrophilic attack and oxidation, significantly reducing yields during multi-step syntheses [1]. Furthermore, in pharmaceutical applications, the C2-methyl group is essential for inducing steric clashes that lock the conformation of N1-substituents—a mechanism critical for the selectivity of indomethacin-like cyclooxygenase (COX) inhibitors [2]. Meanwhile, the C5-chloro substituent not only increases the electrophilicity of the formyl group via inductive effects, accelerating condensation reactions, but also provides essential halogen-bonding interactions and lipophilicity required for the biological efficacy of the final active pharmaceutical ingredients [3].
The presence of the electron-withdrawing 5-chloro substituent significantly enhances the electrophilic character of the C3-formyl group compared to unsubstituted 1H-indole-3-carbaldehyde. In standard oxime formation assays using hydroxylamine hydrochloride, 5-chloro-2-methyl-1H-indole-3-carbaldehyde achieves rapid conversion (85-90% yield) under mild heating (60 °C) within 3 hours [1]. Unsubstituted analogs often require longer reaction times or stronger conditions to reach comparable yields, making the halogenated variant significantly more process-friendly for bulk intermediate synthesis.
| Evidence Dimension | Oxime formation yield (condensation efficiency) |
| Target Compound Data | 85-90% yield (at 60 °C, 3h) |
| Comparator Or Baseline | Unsubstituted 1H-indole-3-carbaldehyde (typically requires extended time or higher temperatures for >80% yield) |
| Quantified Difference | Accelerated conversion with high yields under mild conditions |
| Conditions | Reaction with hydroxylamine hydrochloride in ethanol/methanol at 60 °C |
High condensation efficiency reduces reaction times and purification bottlenecks in the bulk synthesis of tryptamine and triazole precursors.
The C2-methyl group in 5-chloro-2-methyl-1H-indole-3-carbaldehyde provides crucial steric shielding that prevents competitive side reactions at the C2 position, a common failure point when using 1H-indole-3-carbaldehyde [1]. In downstream applications, such as the synthesis of N-aroyl indole derivatives inspired by the indomethacin scaffold, the C2-methyl group forces the N1-aroyl substituent out of the indole plane. This specific orthogonal conformation is an absolute requirement for fitting into the cyclooxygenase (COX) active site, making the 2-methylated precursor indispensable for generating selective COX inhibitors [2].
| Evidence Dimension | Regioselectivity and downstream conformational locking |
| Target Compound Data | C2 position blocked; strictly orthogonal N1-substituent conformation |
| Comparator Or Baseline | 1H-indole-3-carbaldehyde (C2 position reactive; planar N1-substituent conformation) |
| Quantified Difference | Elimination of C2 side reactions and enforced 3D geometry |
| Conditions | Multi-step synthesis involving N-acylation/aroylation |
Ensures high regioselectivity during complex syntheses and guarantees the correct 3D geometry required for target receptor binding.
The 5-chloro substituent dramatically alters the physicochemical properties of downstream products. When 5-chloro-2-methyl-1H-indole-3-carbaldehyde is converted into 1,2,4-triazole derivatives, the resulting compounds exhibit minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against specific bacterial strains [1]. In contrast, derivatives synthesized from non-halogenated indole precursors show significantly weaker antimicrobial activity, often requiring concentrations >30 µg/mL. The chlorine atom increases the logP and facilitates critical hydrophobic and halogen-bonding interactions within the bacterial target.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) of downstream triazole derivatives |
| Target Compound Data | MIC = 3.91 µg/mL (for specific 5-chloro derivatives) |
| Comparator Or Baseline | Non-halogenated indole derivatives (MIC > 30 µg/mL) |
| Quantified Difference | ~8-fold increase in antimicrobial potency |
| Conditions | In vitro antimicrobial screening against standard bacterial strains |
Procuring the 5-chloro-substituted precursor is essential for achieving the required biological potency in pharmaceutical discovery programs.
Due to its highly reactive formyl group, 5-chloro-2-methyl-1H-indole-3-carbaldehyde is the preferred starting material for synthesizing 5-chloro-2-methyltryptamine via the Henry reaction (condensation with nitromethane) followed by reduction. This pathway is critical for developing novel serotonin receptor modulators and neurological research tools where the 5-chloro group modulates receptor affinity [1].
The C2-methyl group is an absolute structural requirement for the synthesis of conformationally locked COX-1/COX-2 inhibitors. Procuring this specific compound allows researchers to build indomethacin analogs where the N-aroyl group is forced out of the indole plane, ensuring proper fit into the cyclooxygenase active site [2].
The compound serves as a highly efficient precursor for generating 3,5-disubstituted triazoles bearing a 5-chloro-2-methylindole moiety. The retained 5-chloro group provides the necessary lipophilicity and halogen-bonding capability to achieve single-digit microgram/mL MIC values against resistant bacterial strains, making it ideal for antibiotic discovery pipelines [3].